Dichlorobis(tri-o-tolylphosphine)palladium(II)
Overview
Description
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a catalyst that has been employed for various studies . It has been used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It has also been used in the coupling reaction of aryl bromides with vinylic acetates .
Synthesis Analysis
The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) involves several steps. It is used in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Molecular Structure Analysis
The molecular structure of Dichlorobis(tri-o-tolylphosphine)palladium(II) is represented by the linear formula: [(CH3C6H4)3P]2PdCl2 . The molecular weight is 786.06 .Chemical Reactions Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is used in various chemical reactions. It is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides . It is also used in the coupling reaction of aryl bromides with vinylic acetates .Physical And Chemical Properties Analysis
Dichlorobis(tri-o-tolylphosphine)palladium(II) is a solid substance . It has a melting point of 280°C (dec.) . The SMILES string representation is Cl[Pd]Cl.Cc1ccccc1P(c2ccccc2C)c3ccccc3C.Cc4ccccc4P(c5ccccc5C)c6ccccc6C .Scientific Research Applications
-
Buchwald-Hartwig Cross Coupling Reaction
- Application : This reaction is used to form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling of an aryl halide and an amine .
- Results : The outcome is the formation of a new C-N bond, which is a key structural element in many pharmaceuticals and biologically active compounds .
-
Suzuki-Miyaura Coupling
- Application : This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling of an aryl or vinyl halide and a boronic acid .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds, including pharmaceuticals and polymers .
-
Stille Coupling
- Application : This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
-
Sonogashira Coupling
- Application : This reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
-
Negishi Coupling
- Application : This reaction is used to form carbon-carbon bonds between an organozinc compound and an organic halide .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
-
Hiyama Coupling
- Application : This reaction is used to form carbon-carbon bonds between an organosilane and an organic halide .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
-
Reaction with Tributyltin Enolates
- Application : This reaction is used to form carbon-carbon bonds between tributyltin enolates and aryl bromides .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
-
Coupling Reaction of Aryl Bromides with Vinylic Acetates
- Application : This reaction is used to form carbon-carbon bonds between aryl bromides and vinylic acetates .
- Method : The reaction involves the use of Dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalyst to facilitate the coupling .
- Results : The outcome is the formation of a new C-C bond, which is a key structural element in many organic compounds .
Safety And Hazards
Dichlorobis(tri-o-tolylphosphine)palladium(II) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If it comes in contact with the skin, it is advised to wash with plenty of soap and water . If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
Future Directions
The future directions of Dichlorobis(tri-o-tolylphosphine)palladium(II) involve its continued use in various chemical reactions . Its role as a catalyst in reactions such as Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling, suggests its potential for further exploration in these areas .
properties
IUPAC Name |
dichloropalladium;tris(2-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(tri-o-tolylphosphine)palladium(II) | |
CAS RN |
40691-33-6 | |
Record name | ortho-tolyl-phosphine-palladium-chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.